molecular formula C12H10N4O4 B1598859 2,2'-Dinitrobenzidine CAS No. 5855-71-0

2,2'-Dinitrobenzidine

Cat. No. B1598859
CAS RN: 5855-71-0
M. Wt: 274.23 g/mol
InChI Key: FEJXQZAKAOGYBC-UHFFFAOYSA-N
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Description

2,2’-Dinitrobenzidine is a chemical compound with the molecular formula C12H10N4O4 . It is also known by other names such as 4-(4-amino-2-nitrophenyl)-3-nitroaniline and 2,2’-DINITRO-[1,1’-BIPHENYL]-4,4’-DIAMINE .


Molecular Structure Analysis

The molecular structure of 2,2’-Dinitrobenzidine is characterized by the presence of nitro groups and amino groups attached to a biphenyl core . The InChI string representation of its structure is InChI=1S/C12H10N4O4/c13-7-1-3-9(11(5-7)15(17)18)10-4-2-8(14)6-12(10)16(19)20/h1-6H,13-14H2 .


Chemical Reactions Analysis

The ionization constants of 2,2’-Dinitrobenzidine were determined spectrophotometrically in 33-3% (w/w) methanol . The low pK value obtained for 2,3’-dinitrobenzidine when compared to that of 2-nitro and 2,2’-dinitrobenzidines is explained on the basis of the electron-withdrawing nature of the nitro group .


Physical And Chemical Properties Analysis

2,2’-Dinitrobenzidine has a molecular weight of 274.23 g/mol . It has a density of 1.498 g/cm3 and a boiling point of 499.4ºC at 760 mmHg . The compound has a topological polar surface area of 144 Ų .

Scientific Research Applications

Ionization Constants and Spectrophotometry

Research has explored the ionization constants of various nitrobenzidines, including 2,2'-dinitrobenzidine, using spectrophotometric methods in methanol solutions. The study found significant differences in the ionization constants of these compounds, influenced by factors like the electron-withdrawing nature of the nitro group and intramolecular hydrogen bonding (Aravamuthan, Kalidas, & Venkatachalam, 1982).

Electrochemical Studies

Electrochemical reduction of 2,2'-dinitrobenzidine has been examined, revealing insights into its behavior in different solutions, such as buffered aqueous methanol and N,N-dimethylformamide. These studies have contributed to understanding the reduction mechanisms and the formation of intermediates, such as nitroso compounds (Aravamuthan, Kalidas, & Venkatachalam, 1985; 1989).

Polymer Synthesis

2,2'-Dinitrobenzidine has been used in the synthesis of thermally stable aromatic poly(imide amide benzimidazole) copolymers. This involves reacting 2,2'-dinitrobenzidine with other chemical components to create polymers with desirable properties such as high thermal stability and solubility in various solvents. These copolymers have potential applications in high-temperature environments due to their significant thermal and thermo-oxidative stability (Wang & Wu, 2003; 2004; 2005).

Liquid Crystal Formation

Research into the formation of liquid crystals in binary systems has identified that compounds like 2,2'-dinitrobenzidine can induce liquid crystal formation when mixed with certain nonmesogenic compounds. This property is useful in the study and development of new liquid crystal materials for various applications, such as displays and sensors (Fukui & Matsunaga, 1982).

Pharmaceutical Research

Although not directly involving 2,2'-dinitrobenzidine, related dinitro compounds have been explored in pharmaceutical research. For instance, dinitrophenylsulfonamides have been evaluated for antimycobacterial properties. Such studies contribute to understanding the broader class of nitro compounds and their potential medical applications (Malwal et al., 2012).

Safety And Hazards

When handling 2,2’-Dinitrobenzidine, it is advised to keep away from heat/sparks/open flame/hot surfaces and to take measures to prevent the build-up of electrostatic charge . Use of explosion-proof equipment is recommended, and shock and friction should be avoided . Hands and face should be washed before breaks and immediately after handling the product .

Relevant Papers

The ionisation constants of 2-nitrobenzidine, 2,2’-dinitrobenzidine and 2,3’-dinitrobenzidine were determined spectrophotometrically in 33-3% (w/w) methanol .

properties

IUPAC Name

4-(4-amino-2-nitrophenyl)-3-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N4O4/c13-7-1-3-9(11(5-7)15(17)18)10-4-2-8(14)6-12(10)16(19)20/h1-6H,13-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEJXQZAKAOGYBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N)[N+](=O)[O-])C2=C(C=C(C=C2)N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70207266
Record name 2,2'-Dinitrobenzidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70207266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2'-Dinitrobenzidine

CAS RN

5855-71-0
Record name 2,2'-Dinitrobenzidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005855710
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,2'-Dinitrobenzidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70207266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
30
Citations
W Bailey - The Journal of Organic Chemistry, 1956 - ACS Publications
8, 2'-Dinitrobenzidine (II). A. By selective reduction of 2, 2', 4, f-tetranitrobiphenyl (I). The 2, 2', 4, 4'-tetranitrobi-phenyl (I), mp 163-164 (reported8 mp 163), was prepared in 83% yieldby …
Number of citations: 2 pubs.acs.org
A St. Andre, B Korzun, F Weinfeldt - The Journal of Organic …, 1956 - ACS Publications
8, 2'-Dinitrobenzidine (II). A. By selective reduction of 2, 2', 4, f-tetranitrobiphenyl (I). The 2, 2', 4, 4'-tetranitrobi-phenyl (I), mp 163-164 (reported8 mp 163), was prepared in 83% yieldby …
Number of citations: 6 pubs.acs.org
JC Cain, A Coulthard, FMG Micklethwait - Journal of the Chemical …, 1912 - pubs.rsc.org
… This was found not to be a single substance, but simply a mixture of 2 : 2’-dinitrobenzidine … 233O) with a small amount of 2 : 2/-dinitrobenzidine, a fact which is interesting in view of the …
Number of citations: 2 pubs.rsc.org
S Aravamuthan, C Kalidas… - Journal of applied …, 1989 - Springer
2,2′-dinitrobenzidine (2,3′-DNB) gives a single diffusion-limited irreversible polarographic wave in buffered aqueous methanol. Microcoulometric experiments indicate a transfer of …
Number of citations: 2 link.springer.com
AO SOLAK - 2016 - yordam.manas.edu.kg
The goal of this study was to prepare novel glassy carbon electrode surfaces using two similar bis-diazonium salts, 3,8-benzo[c]cinnoline (3,8-BCC-BDAS) and 3,8-benzo[c]cinnoline 5-…
Number of citations: 2 yordam.manas.edu.kg
S Aravamuthan, C Kalidas… - Proceedings of the Indian …, 1982 - Springer
The ionisation constants of 2-nitrobenzidine, 2,2’-dinitrobenzidine and 2,3’-dinitrobenzidine were determined spectrophotometrically in 33-3% (w/w) methanol. The low pK value …
Number of citations: 2 link.springer.com
HH Hodgson - Journal of the Chemical Society (Resumed), 1926 - pubs.rsc.org
… and his co-workers (J., 1912, 101, 2298) described the nitration of diphthalylbenzidine and concluded that the nitration products were 3: 3’(?)-dinitrobenzidine, 2: 2’-dinitrobenzidine, …
Number of citations: 1 pubs.rsc.org
AA İsbir-Turan, E Kılıç, Z Üstündağ, H Ekşi… - Journal of Solid State …, 2012 - Springer
The goal of this study was to prepare novel glassy carbon electrode surfaces using two similar bis-diazonium salts, 3,8-benzo[c]cinnoline (3,8-BCC-BDAS) and 3,8-benzo[c]cinnoline 5-…
Number of citations: 11 link.springer.com
JC Cain, P May - Journal of the Chemical Society, Transactions, 1910 - pubs.rsc.org
… The fact that 2 : 2/-dinitrobenzidine does not yield any (or only a trace of) monoacetyl derivative under the same conditions would appear to be conclusive evidence in favour of the …
Number of citations: 1 pubs.rsc.org
S Aravamuthan, C Kalidas, CS Venkatachalam - 1986 - hero.epa.gov
Number of citations: 0 hero.epa.gov

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